[(5-Cyclopropyl-1h-pyrazol-3-yl)methyl]-methylamine dihydrochloride
Description
[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]-methylamine dihydrochloride is a pyrazole-derived compound featuring a cyclopropyl substituent at the 5-position of the pyrazole ring and a methylamine group attached via a methylene bridge at the 3-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Pyrazole derivatives are widely studied for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties . The cyclopropyl group introduces steric and electronic effects that may influence metabolic stability and target binding compared to other substituents.
Properties
IUPAC Name |
1-(3-cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-9-5-7-4-8(11-10-7)6-2-3-6;;/h4,6,9H,2-3,5H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSAKZVDHFOEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1)C2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]-methylamine dihydrochloride is a compound with significant potential in various biological applications. Its unique structure, featuring a cyclopropyl group attached to a pyrazole ring and a methylamine moiety, suggests that it may interact with biological systems in specific ways. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₅Cl₂N₃
- Molecular Weight : 224.13 g/mol
- CAS Number : 1231960-45-4
- IUPAC Name : 1-(3-cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine; dihydrochloride
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The dihydrochloride salt form enhances solubility, potentially improving bioavailability and efficacy against microbial pathogens.
- Insecticidal Properties : The compound has been explored for its potential use as a pesticide. Specifically, it has shown effectiveness against various arthropods, including insects and nematodes, suggesting its utility in agricultural applications .
- Neuropharmacological Effects : Preliminary studies suggest that derivatives of pyrazole compounds may influence central nervous system (CNS) activity. This includes potential roles in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Compounds that interact with specific enzymes involved in metabolic pathways can alter the physiological response of organisms. For example, pyrazole derivatives have been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .
- Receptor Modulation : The compound may act on various receptors within the CNS, influencing neurotransmitter release and uptake, thereby affecting mood and behavior.
Antimicrobial Study
A study conducted on similar pyrazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability of the compounds to disrupt bacterial cell wall synthesis .
Insecticidal Efficacy
In agricultural trials, this compound showed promising results against common crop pests. The compound's mode of action involved neurotoxic effects leading to paralysis and death of target insects .
Neuropharmacological Assessment
Research published in medicinal chemistry journals highlighted the neuropharmacological potential of pyrazole derivatives, indicating their ability to penetrate the blood-brain barrier and modulate CNS activity effectively. These findings suggest that this compound could be developed into therapeutic agents for neurological conditions .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole Derivatives
Pyrazole-based compounds with varying substituents exhibit distinct physicochemical and biological properties. Key analogs include:
Table 1: Comparison of Pyrazole Derivatives
Key Observations :
- Substituent Position : The target compound’s 5-cyclopropyl group contrasts with chloro or aryl substituents in compounds. Cyclopropyl’s electron-donating and steric effects may reduce electrophilic reactivity compared to electron-withdrawing groups like chloro .
- Salt Form : The dihydrochloride salt increases water solubility, whereas neutral analogs (e.g., 3a–3b) are more lipophilic, favoring organic solvents .
- Biological Relevance : Methylamine-containing pyrazoles (e.g., ’s analog) are used in drug development for neurological and metabolic diseases. The cyclopropyl group in the target compound may enhance metabolic stability by resisting oxidative degradation .
Spectroscopic and Analytical Data
- NMR : The target compound’s ^1H-NMR would show cyclopropyl protons (δ ~0.5–1.5 ppm) and pyrazole ring protons (δ ~7–8 ppm). The dihydrochloride salt would protonate the methylamine, shifting NH signals downfield .
- Mass Spectrometry : Expected [M+H]+ for the free base (C9H14N4) is 178.1 g/mol; the dihydrochloride form adds 72.9 g/mol (2 HCl molecules). Neutral analogs (e.g., 3a: 403.1 g/mol) have higher masses due to carboxamide and aryl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
